

Toxicological Profile of 2-Methylphenol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *o*-Cresol

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Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-methylphenol (**o-cresol**), a significant industrial chemical and environmental contaminant. The document synthesizes current knowledge on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. Detailed summaries of quantitative toxicological data are presented in tabular format for ease of comparison. Methodologies for key toxicological studies are outlined, referencing standardized protocols. Furthermore, this guide illustrates the metabolic pathways of 2-methylphenol and the subsequent cellular signaling cascades leading to toxicity, visualized through detailed diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

2-Methylphenol, also known as ortho-**o-cresol** (**o-cresol**), is an organic compound with the formula $\text{CH}_3\text{C}_6\text{H}_4(\text{OH})$. It is a derivative of phenol and an isomer of p-cresol and m-cresol. As a colorless solid with a characteristic medicinal odor, it finds wide application as an intermediate in the production of herbicides, disinfectants, and other chemicals. Its presence in tobacco smoke and coal tar contributes to human exposure.^[1] Understanding the toxicological profile of 2-methylphenol is crucial for assessing its risk to human health and the environment.

Toxicological Data

The toxicity of 2-methylphenol has been evaluated across various endpoints. The following tables summarize the key quantitative data from acute, repeated-dose, and reproductive toxicity studies.

Acute Toxicity

Acute exposure to high levels of 2-methylphenol can be harmful, causing irritation to the skin, eyes, and respiratory tract.^[1] Systemic effects can also occur, and high doses can be lethal.

Table 1: Acute Toxicity of 2-Methylphenol

Endpoint	Species	Route	Value	Reference(s)
LD50	Rat	Oral	121 - 1350 mg/kg	^{[1][2]}
LD50	Mouse	Oral	344 mg/kg	^[1]
LD50	Rabbit	Dermal	890 mg/kg	^[3]
LC50	Rat	Inhalation	> 1220 mg/m ³ (1 h)	^[4]
LC (lethal)	Mouse	Inhalation	178 mg/m ³	^[5]

Repeated-Dose Toxicity

Sub-chronic and chronic exposure to 2-methylphenol can lead to a range of adverse effects, with the nervous system, liver, and kidneys being potential target organs. The method of administration (gavage vs. diet) can influence the observed toxicity, with gavage studies often showing effects at lower doses.^[6]

Table 2: Repeated-Dose Toxicity of 2-Methylphenol

Study Duration	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference(s)
90-day	Rat	Gavage	50 mg/kg/day	175 mg/kg/day	Decreased body weight, neurotoxicity (tremors, labored respiration)	[2] [7]
90-day	Rat	Feed	-	-	Increased liver and kidney weights at high doses	[6]
28-day	Rat	Feed	-	861 mg/kg/day	Increased kidney weight	[6]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of 2-methylphenol have shown effects at high doses, often in the presence of maternal toxicity.

Table 3: Reproductive and Developmental Toxicity of 2-Methylphenol

Study Type	Species	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference(s)
Two-Generation	Mouse	Feed	773 mg/kg/day	> 773 mg/kg/day	No adverse effects on reproductive performance	[5]
Developmental	Rabbit	Gavage	100 mg/kg/day	> 100 mg/kg/day	No developmental toxicity	[8]
Parental Toxicity	Rat	Gavage	30 mg/kg/day	-	-	[7]

Genotoxicity

The genotoxicity of 2-methylphenol has been investigated in various in vitro and in vivo assays. While some studies have reported positive findings for chromosomal aberrations and sister chromatid exchanges in vitro, in vivo studies have generally been negative.

Table 4: Genotoxicity of 2-Methylphenol

Assay Type	System	With S9	Without S9	Result	Reference(s)
Ames Test	S. typhimurium	Negative	Negative	Negative	[8]
Chromosomal Aberration	CHO cells	Positive	Positive	Positive	[7]
Sister Chromatid Exchange	CHO cells	Positive	Positive	Positive	[7]
In vivo Micronucleus	Mouse	N/A	N/A	Negative	[7]

CHO: Chinese Hamster Ovary

Carcinogenicity

The carcinogenic potential of 2-methylphenol is not fully established. The U.S. EPA has previously classified it as a Group C "possible human carcinogen" based on limited animal data and positive genotoxicity results.[5] However, more recent assessments suggest there is inadequate information to assess its carcinogenic potential.[9] Some studies have indicated a potential tumor-promoting activity.[7]

Experimental Protocols

The toxicological evaluation of 2-methylphenol generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 401/420/423/425)

- Principle: To determine the median lethal dose (LD50) and identify signs of acute toxicity following a single oral dose.
- Animal Model: Typically young adult rats (e.g., Sprague-Dawley or Wistar), fasted before administration.

- Methodology:
 - The test substance is administered by gavage in a single dose. The vehicle is often an inert substance like corn oil or water. The volume administered is typically low (e.g., 1 mL/100 g body weight for aqueous solutions, 0.4 mL/100 g for oils).
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.
 - A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using appropriate statistical methods.



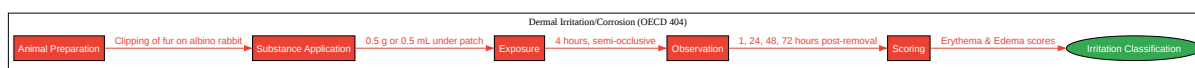
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Caption: Workflow for an acute oral toxicity study.

Dermal Irritation/Corrosion (OECD 404)

- Principle: To assess the potential of a substance to cause reversible or irreversible skin inflammation.
- Animal Model: Albino rabbits are typically used.
- Methodology:
 - A small area of the animal's dorsal skin is clipped free of fur.
 - A defined amount of the test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch, which is then covered with a semi-occlusive dressing.

- The patch is left in place for 4 hours.
- After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.
- Data Analysis: Skin reactions are scored based on a standardized grading system (e.g., Draize scoring).



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Caption: Workflow for a dermal irritation study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

- Principle: To evaluate the adverse effects of a substance administered orally over 90 days.
- Animal Model: Typically rats (e.g., F344/N).
- Methodology:
 - The test substance is administered daily to several groups of animals at different dose levels, either mixed in the diet, dissolved in drinking water, or by gavage. A control group receives the vehicle only.
 - Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.
 - Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

- A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.
- Data Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Two-Generation Reproduction Toxicity (OECD 416)

- Principle: To assess the effects of a substance on male and female reproductive performance and on the offspring.
- Animal Model: Typically rats or mice (e.g., CD-1 Swiss mice).
- Methodology:
 - The test substance is administered to the parental (F0) generation before mating, during mating, gestation, and lactation.
 - Endpoints evaluated in the F0 generation include mating performance, fertility, gestation length, and parturition.
 - The first-generation (F1) offspring are exposed to the substance from conception through maturity. The F1 generation is then mated to produce the second generation (F2).
 - Endpoints in the offspring include viability, body weight, sex ratio, and developmental landmarks.
- Data Analysis: Determination of NOAELs for parental toxicity, reproductive toxicity, and offspring toxicity.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

- Principle: To detect gene mutations (point mutations) induced by a substance using strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for histidine or tryptophan, respectively.
- Methodology:

- The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- The mixture is plated on a minimal agar medium lacking the required amino acid.
- After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
- Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

- Principle: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.
- Animal Model: Typically mice or rats.
- Methodology:
 - Animals are exposed to the test substance, usually on two or more occasions.
 - Bone marrow or peripheral blood is collected at appropriate times after the last administration.
 - Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).
 - The frequency of micronucleated PCEs is determined by microscopic analysis.
- Data Analysis: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of 2-methylphenol is attributed to its ability to denature proteins and disrupt cell membranes, similar to phenol.^[2] Its metabolism plays a crucial role in its toxic effects, leading

to the formation of reactive intermediates and the induction of oxidative stress.

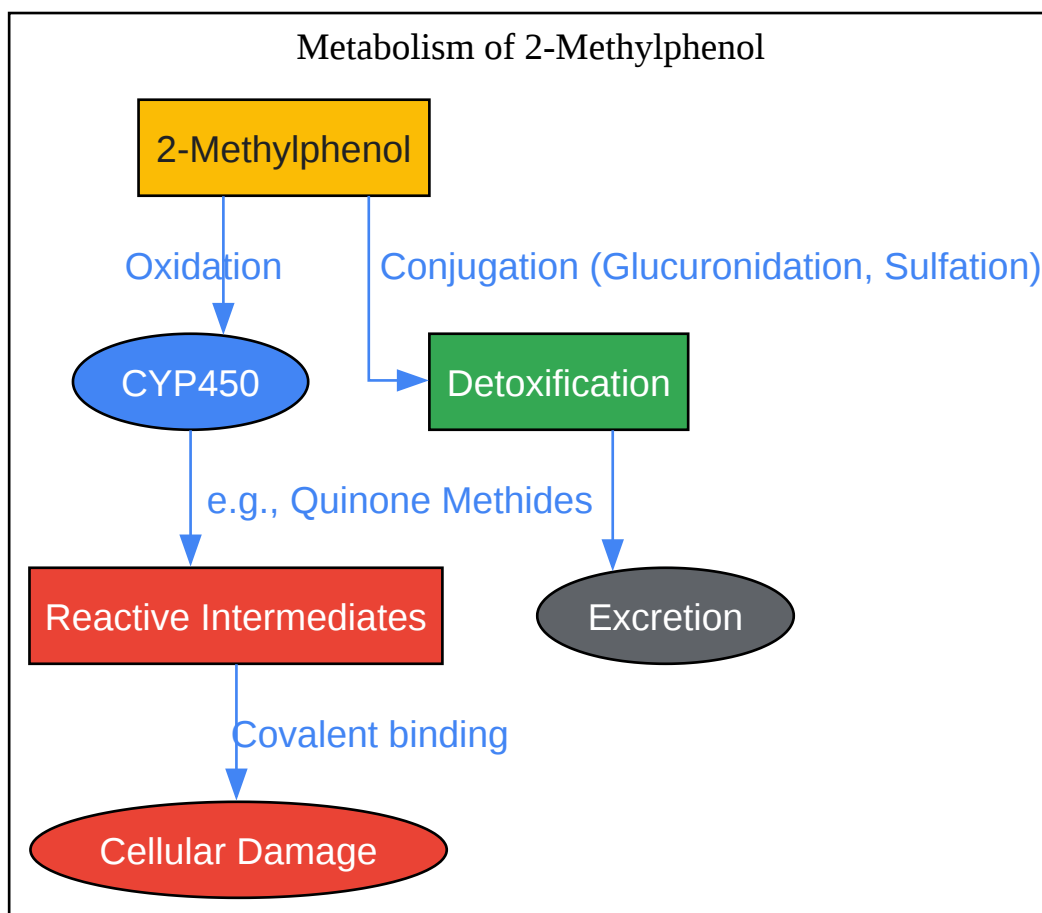
Metabolism

2-Methylphenol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The specific isozymes involved in the metabolism of phenols include CYP2E1 and CYP2F2.^[10]

Metabolism can proceed through two main pathways:

- Hydroxylation of the aromatic ring: This can lead to the formation of catechols and hydroquinones.
- Oxidation of the methyl group: This can result in the formation of benzyl alcohol derivatives.

These metabolic processes can generate reactive intermediates, such as quinone methides and semiquinone radicals, which can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. Detoxification occurs through conjugation with glucuronic acid or sulfate.



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Caption: Metabolic activation and detoxification of 2-methylphenol.

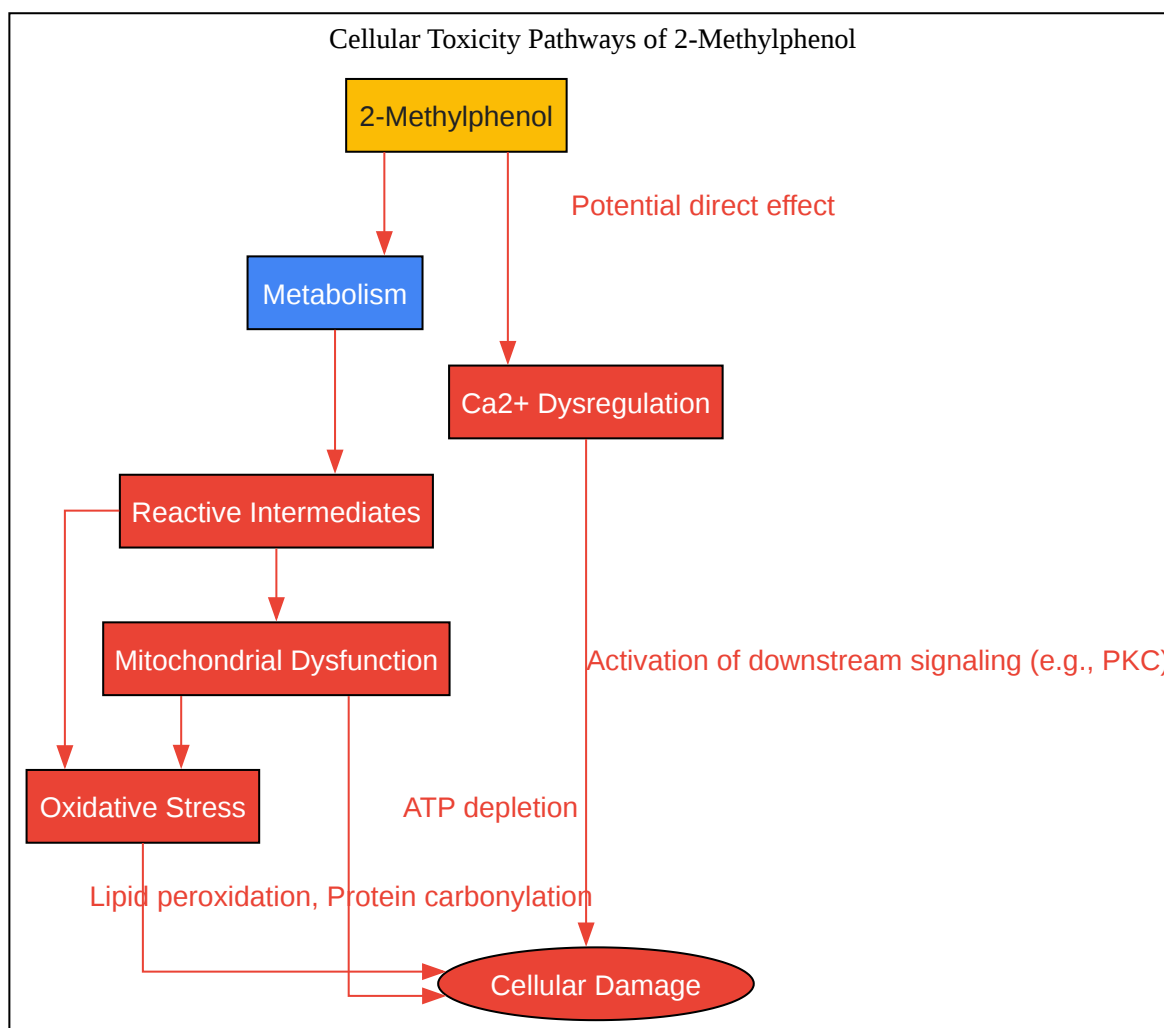
Cellular Toxicity and Signaling Pathways

The toxic effects of 2-methylphenol at the cellular level are multifaceted and involve several interconnected pathways:

- **Mitochondrial Dysfunction:** Cresols have been shown to inhibit mitochondrial respiration, particularly affecting the NAD-linked respiration more than the succinate-linked respiration. This can lead to a decrease in ATP production and disruption of cellular energy metabolism. Cresols can also induce mitochondrial swelling.
- **Oxidative Stress:** The metabolism of 2-methylphenol can lead to the generation of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant

defenses results in oxidative stress. This can cause damage to cellular components, including lipids (lipid peroxidation) and proteins (protein carbonylation).

- **Disruption of Calcium Homeostasis:** While direct evidence for 2-methylphenol is limited, studies on the related compound p-cresol have shown that it can induce a rapid increase in intracellular calcium concentration ($[Ca^{2+}]_i$). This is achieved by mobilizing calcium from intracellular stores, such as the endoplasmic reticulum, and promoting calcium influx from the extracellular space. This disruption of calcium signaling can activate various downstream pathways, including protein kinase C (PKC), and contribute to cytotoxicity.



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Caption: Overview of cellular toxicity pathways induced by 2-methylphenol.

Conclusion

2-Methylphenol exhibits a moderate to high level of acute toxicity and can cause significant adverse effects upon repeated exposure. While it has shown some evidence of genotoxicity in vitro, its in vivo genotoxic and carcinogenic potential in humans remains to be fully elucidated. The primary mechanisms of its toxicity involve metabolic activation to reactive intermediates, leading to mitochondrial dysfunction, oxidative stress, and disruption of cellular signaling. This technical guide provides a consolidated resource for understanding the toxicological profile of 2-methylphenol, which is essential for conducting accurate risk assessments and ensuring its safe handling and use in various industrial and research settings. Further research is warranted to delineate the specific signaling pathways involved in its toxicity and to clarify its carcinogenic potential.

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